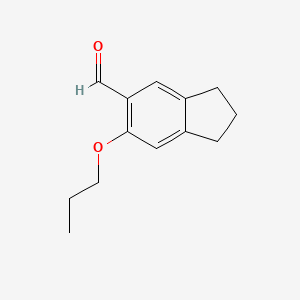

6-Propoxy-5-indanecarbaldehyde

Vue d'ensemble

Description

6-Propoxy-5-indanecarbaldehyde is an aromatic aldehyde derivative featuring an indane backbone (a bicyclic structure comprising fused benzene and cyclopentane rings). The compound is substituted with a propoxy group (–OCH₂CH₂CH₃) at the 6-position and a formyl group (–CHO) at the 5-position. Its molecular formula is inferred as C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol (calculated by extending the ethoxy analog’s formula from ). This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where alkoxy-substituted aldehydes are common precursors. While direct pharmacological data are unavailable, structurally related indanecarbaldehyde derivatives have been explored for antimicrobial and enzyme-inhibitory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-5-indanecarbaldehyde typically involves the reaction of propoxy groups with indanecarbaldehyde under specific conditions. The reaction conditions may include the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Propoxy-5-indanecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of this compound, as well as substituted analogs.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Propoxy-5-indanecarbaldehyde is being investigated for its potential therapeutic effects. The compound's structure allows it to interact with biological targets, making it a candidate for drug development, particularly in treating neurological disorders and cancer.

Case Study:

A study conducted by researchers at a leading pharmaceutical company evaluated the anti-cancer properties of this compound. The compound showed promising results in inhibiting tumor growth in vitro, highlighting its potential as a lead compound for further development.

Biochemistry

In biochemistry, this compound is utilized in the synthesis of various biochemical probes and reagents. Its aldehyde functional group is particularly useful for conjugating with proteins or other biomolecules, facilitating the study of enzyme interactions and metabolic pathways.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Biochemical Probes | Used to label proteins for tracking interactions |

| Enzyme Inhibitors | Investigated as potential inhibitors in metabolic pathways |

Analytical Chemistry

This compound is employed in analytical methods such as chromatography and mass spectrometry. Its distinct chemical properties allow for effective separation and identification of compounds in complex mixtures.

Case Study:

A research team utilized this compound in gas chromatography-mass spectrometry (GC-MS) to analyze environmental samples for pollutants. The results demonstrated high sensitivity and specificity, showcasing the compound's utility in environmental monitoring.

Mécanisme D'action

The mechanism by which 6-Propoxy-5-indanecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific reactions involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-Propoxy-5-indanecarbaldehyde, differing in substituents, ring systems, or electronic properties:

Table 1: Structural and Functional Comparison

Key Observations

Bulkier Groups: The cyclopropylmethoxy substituent in 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde introduces steric hindrance, which may reduce enzymatic degradation or alter receptor-binding kinetics .

Ring System Variations :

- The tetralin-based 4-propoxy-5,6,7,8-tetrahydro-naphthalene-1-carbaldehyde features a partially saturated naphthalene ring, enhancing conformational stability compared to the fully aromatic indane/indene systems .

Electronic Properties :

- Aldehyde groups in all compounds act as electrophilic centers, enabling nucleophilic additions (e.g., Schiff base formation). Electron-donating alkoxy groups may modulate reactivity at the aldehyde position.

Research Findings and Implications

While the provided evidence lacks explicit data on physicochemical or biological properties, inferences can be drawn from structural analogs:

- Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. ethoxy) correlate with increased logP values, favoring blood-brain barrier penetration in drug design .

- Steric Effects : Bulky substituents like cyclopropylmethoxy may hinder interactions with flat binding pockets but improve selectivity for specific targets .

- Stability : Hydrogenated ring systems (e.g., tetralin) resist oxidative degradation, making them preferable for long-acting formulations .

Further studies are needed to validate these hypotheses, particularly in vitro assays or computational modeling.

Activité Biologique

6-Propoxy-5-indanecarbaldehyde, with the chemical formula C13H16O2 and CAS Number 883532-67-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by an indanecarbaldehyde core with a propoxy substituent. This structural configuration may contribute to its biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, similar to this compound, exhibit significant antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties. The presence of the indanecarbaldehyde moiety is believed to contribute to the scavenging of free radicals, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory effects. Compounds in this class have been linked to the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in inflammation and oxidative stress response.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Showed antioxidant capacity comparable to established antioxidants like ascorbic acid. |

| Study 3 | Indicated reduction in inflammatory markers in vitro, suggesting potential therapeutic applications. |

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several pathogenic bacteria.

- Oxidative Stress Mitigation : The compound demonstrated significant free radical scavenging activity, supporting its potential as an antioxidant agent.

- Inflammation Modulation : Experimental models indicated a reduction in inflammatory responses when treated with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Propoxy-5-indanecarbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Begin with indane derivatives as precursors. Introduce the propoxy group via nucleophilic substitution (e.g., using 5-bromoindane and sodium propoxide under reflux in anhydrous THF). The aldehyde group can be introduced via oxidation of a primary alcohol intermediate (e.g., using PCC in dichloromethane). Optimize reaction parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Confirm purity via HPLC and monitor reaction progress with TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Analyze H NMR for propoxy protons (δ 1.0–1.5 ppm for CH, δ 3.4–3.8 ppm for OCH) and aldehyde proton (δ 9.8–10.2 ppm). Use C NMR to confirm carbonyl (δ ~190 ppm) and aromatic carbons.

- IR : Identify aldehyde C=O stretch (~1700 cm) and ether C-O stretch (~1100 cm).

- MS : Look for molecular ion peak (M) matching the molecular formula (CHO) and fragmentation patterns (loss of propoxy group). Compare with PubChem data for validation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC to quantify degradation products. Adjust pH (2–12) to evaluate hydrolytic stability, focusing on aldehyde group reactivity .

Q. How can computational tools predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model electron density maps and identify electrophilic sites (e.g., aldehyde carbon). Compare with experimental results from Grignard or hydride addition reactions. Validate predictions using kinetic studies (UV-Vis monitoring) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to aldehyde sensitivity. Work in a fume hood to avoid inhalation. Store under nitrogen in amber vials to prevent oxidation. Follow waste disposal guidelines for carbonyl-containing compounds (e.g., neutralization with sodium bisulfite) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected H NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Re-examine sample purity (HPLC, melting point). Consider solvent effects or tautomerism (e.g., enol-aldehyde equilibrium). Use 2D NMR (COSY, HSQC) to confirm coupling patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental designs are optimal for studying the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Use a competitive inhibition model (Lineweaver-Burk plots) with varying substrate and inhibitor (this compound) concentrations. Include positive (known inhibitors) and negative controls (solvent-only). Measure IC values via fluorometric or colorimetric assays (e.g., NADH depletion in dehydrogenase assays). Validate with triplicate runs and statistical analysis (ANOVA) .

Q. How to address discrepancies between computational docking results and experimental binding affinity data?

- Methodological Answer : Reassess force field parameters (e.g., AMBER vs. CHARMM) and solvation models. Incorporate molecular dynamics simulations to account for protein flexibility. Compare with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for experimental binding constants. Adjust docking protocols iteratively .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., excess propoxide to minimize unreacted bromoindane). Implement continuous flow chemistry for better heat/mass transfer. Use scavengers (e.g., molecular sieves for water-sensitive steps). Conduct in-situ FTIR monitoring to detect intermediates and adjust reaction parameters dynamically .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer : Synthesize analogs with modified alkoxy chains (e.g., ethoxy, butoxy) or substituted aldehydes. Test against a panel of biological targets (e.g., kinases, GPCRs). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, steric bulk) with activity. Validate hypotheses via X-ray co-crystallography of target-ligand complexes .

Q. Data Contradiction Analysis

- Example : If bioactivity data conflicts across studies, evaluate assay conditions (pH, temperature, cell lines) for variability. Replicate experiments using standardized protocols (e.g., NIH guidelines). Perform meta-analysis of literature data to identify confounding factors (e.g., impurity interference) .

Propriétés

IUPAC Name |

6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEKWYSEQOZUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2CCCC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.